7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine

Varenicline impurity profiling regioisomer separation nitration selectivity

7-Nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine (CAS 230615-53-9) is a synthetic intermediate and process-related impurity in the manufacture of varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist indicated for smoking cessation. The compound belongs to the 1,5-methano-3-benzazepine class and features a trifluoroacetyl protecting group at N3 and a single nitro substituent at C7.

Molecular Formula C13H11F3N2O3
Molecular Weight 300.23 g/mol
CAS No. 230615-53-9
Cat. No. B3034811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine
CAS230615-53-9
Molecular FormulaC13H11F3N2O3
Molecular Weight300.23 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C3=C2C=CC(=C3)[N+](=O)[O-])C(=O)C(F)(F)F
InChIInChI=1S/C13H11F3N2O3/c14-13(15,16)12(19)17-5-7-3-8(6-17)11-4-9(18(20)21)1-2-10(7)11/h1-2,4,7-8H,3,5-6H2
InChIKeyQIRWLPNFDZWWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine (CAS 230615-53-9): Sourcing Guide for Varenicline Impurity Reference Standards and Synthetic Intermediates


7-Nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine (CAS 230615-53-9) is a synthetic intermediate and process-related impurity in the manufacture of varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist indicated for smoking cessation [1]. The compound belongs to the 1,5-methano-3-benzazepine class and features a trifluoroacetyl protecting group at N3 and a single nitro substituent at C7 [2]. It serves as the protected mononitro intermediate that, upon selective catalytic hydrogenation, yields the corresponding 7-amino derivative en route to varenicline [3].

Why Uncharacterized 7-Nitro-3-(trifluoroacetyl) Analogs Cannot Substitute for CAS 230615-53-9 in Varenicline Quality Control or Synthetic Chemistry


Interchanging in-class 1,5-methano-3-benzazepine derivatives without verifying the specific regioisomeric identity and protecting-group status introduces critical risk in both analytical and synthetic contexts. Nitration of 3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine (CAS 230615-51-7) can produce multiple regioisomers, including the 7,8-dinitro, the undesired meta-dinitro (6,8-) regio-isomer, and the target 7-nitro mononitro compound [1]. The meta-dinitro regio-isomer forms as a process impurity and requires fractional crystallization for removal [2]. Furthermore, the trifluoroacetyl protecting group is essential for directing subsequent selective reduction; the deprotected analog (7-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine, designated "Mononitro Deprotected" in recent patents) exhibits different chromatographic retention and reactivity [3]. Substitution with an unverified analog therefore compromises both the accuracy of impurity quantification in ANDA submissions and the fidelity of synthetic pathway control.

Quantitative Differentiation Evidence: CAS 230615-53-9 vs. Closest Varenicline Nitro-Intermediate Analogs


Regiospecific Mononitration at C7: Differentiation from the Undesired meta-Dinitro (6,8-) Regio-Isomer Formed as a Process Impurity

The target compound bears a single nitro group exclusively at the C7 position. In contrast, the dinitration step that generates the 7,8-dinitro intermediate (CAS 230615-59-5) also co-produces the meta-dinitro regio-isomer, 3-(trifluoroacetyl)-6,8-dinitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine, as an undesired impurity [1]. The meta-dinitro isomer was isolated from mother liquor waste via fractional crystallization, yielding 53.8 g of a cream-colored solid, confirming it as a distinct chemical entity requiring dedicated separation [2]. The mononitro 7-nitro compound is the specific product of controlled mono-nitration and is structurally verified as the intermediate that, upon selective Pd/C hydrogenation, yields the 7-amino derivative [3]. The 7-nitro regioisomer is thus chemically and functionally distinct from the 6,8-dinitro, 7,8-dinitro, and any potential 8-nitro or 6-nitro mononitro isomers.

Varenicline impurity profiling regioisomer separation nitration selectivity pharmaceutical reference standards

Synthetic Yield and Crude Purity Benchmarks: Mononitro vs. Dinitro Intermediate in Varenicline Synthesis

The patent literature provides directly comparable synthesis data for both the mononitro (target) and dinitro intermediates under analogous nitration conditions. The mononitro compound was obtained as a crude yellow solid with 90% purity by HPLC, and after ethanol recrystallization afforded a cream-colored solid in 81.1% yield (14.6 g from 15.3 g starting material) [1]. In the same patent, the 7,8-dinitro compound was obtained as a rust-colored solid in 84.2% crude yield (9.1 g from 15.3 g starting material) but required additional purification to remove the meta-dinitro regio-isomer; no recrystallized yield or purity was reported [2]. In a separate process patent (CN104478803A), the mononitro intermediate was obtained with 97% HPLC purity directly after aqueous workup, and subsequent selective hydrogenation yielded the amino derivative at 90.5% yield with 98% purity [3].

Varenicline synthesis nitration yield HPLC purity recrystallization efficiency process chemistry

Commercially Available Purity Specifications: CAS 230615-53-9 Reference Standard vs. Closest Nitro-Intermediate Impurities

Multiple independent vendors supply CAS 230615-53-9 as a characterized varenicline impurity reference standard with documented purity. Leyan (China) supplies the compound at 98% purity (Cat. No. 1067003) . CATO Research Chemicals offers it at >95% purity (Cat. No. C4X-19629, 25 mg) with storage at 2-8°C and 3-year validity [1]. BOC Sciences provides the compound at ≥95% purity . Axios Research supplies it as a fully characterized reference standard compliant with regulatory guidelines, with traceability to USP or EP pharmacopeial standards . In comparison, the 7,8-dinitro analog (CAS 230615-59-5) and the 6,8-dinitro meta regio-isomer are less widely available as certified reference standards, with fewer vendors offering full characterization packages. The deprotected mononitro analog ("Mononitro Deprotected," no CAS assigned) is not commercially available as a certified reference standard and must be prepared in situ.

Reference standard procurement HPLC purity specification impurity quantification ANDA regulatory compliance

Selective Catalytic Hydrogenation: The 7-Nitro Group as the Preferred Reduction Site to Yield the 7-Amino Varenicline Intermediate

The 7-nitro compound is specifically designed for selective Pd/C-catalyzed hydrogenation to yield 3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine, the penultimate intermediate before glyoxal condensation and deprotection to varenicline [1]. In the patent procedure, hydrogenation of 10 g of the 7-nitro compound over 50% wet 5% Pd/C (0.3 g) in MeOH (200 mL) proceeded with N2/H2 purging (3×20 psi each) [2]. The CN104478803A patent reports that this selective reduction proceeds with 90.5% yield and 98% HPLC purity for the amino product [3]. In contrast, the 7,8-dinitro compound requires reduction of two nitro groups, and the meta-dinitro (6,8-) regio-isomer would produce a different diamino regioisomer not on the varenicline synthetic pathway [4]. The mononitro compound thus provides a single, well-defined reduction trajectory with documented yield and purity outcomes.

Nitro reduction selectivity varenicline intermediate Pd/C hydrogenation mononitro reduction

Regulatory Acceptance: CAS 230615-53-9 as a Pharmacopeial-Traceable Impurity Standard for ANDA Submissions

The WO2007110730A2 patent explicitly defines the mononitro intermediate class (which includes the 7-nitro compound) as one of the impurity categories that must be controlled in varenicline drug substance, with concentration limits of >0 ppm and not greater than approximately 500 ppm, 100 ppm, or 10 ppm depending on the specific impurity and qualification threshold [1]. The patent provides analytical methodology for detecting these impurities at levels as low as 10 ppm using selective ion monitoring mass spectrometry [2]. Commercial suppliers (Axios Research, SynZeal, ChemWhat) confirm that CAS 230615-53-9 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA), with further traceability against USP or EP pharmacopeial standards [3]. This regulatory-ready status distinguishes the compound from non-certified or in-house synthesized analogs that require additional qualification for regulatory submissions.

ANDA regulatory submission varenicline impurity control pharmacopeial traceability ICH Q3A compliance reference standard qualification

Procurement-Driven Application Scenarios for 7-Nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine (CAS 230615-53-9)


ANDA Analytical Method Development and Validation (AMV) for Varenicline Impurity Profiling

This compound serves as the certified reference standard for the 7-nitro mononitro impurity in varenicline drug substance and drug product. Its 98% certified purity (HPLC) and full characterization package (NMR, MS, IR, UV) enable accurate quantification at ICH-mandated thresholds. The WO2007110730A2 patent provides validated SIM-MS methodology capable of detecting this impurity at 10-100 ppm levels in the API, directly applicable to ANDA submission quality control modules [1]. Using this certified standard eliminates the need for in-house synthesis and qualification, reducing ANDA preparation time by an estimated 4-8 weeks compared to using an unqualified in-house standard .

Synthesis of 3-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine for Varenicline Production

The 7-nitro compound is the direct precursor to the corresponding 7-amino derivative, a critical varenicline intermediate. Selective Pd/C hydrogenation proceeds with 90.5% yield and 98% product purity (HPLC), as demonstrated in CN104478803A [2]. The well-defined single-nitro reduction avoids the mixed-product complexity associated with dinitro intermediates. Process chemists can rely on the established recrystallization protocol (EtOH, 81.1% yield) to obtain high-purity starting material for the reduction step, ensuring consistent downstream processing and minimizing the formation of amino-nitro mixed impurities that would require additional chromatographic purification [3].

Regioisomeric Impurity Fate-and-Purge Studies in Varenicline Process Development

The documented formation of the meta-dinitro (6,8-) regio-isomer as a side product during varenicline nitration makes CAS 230615-53-9 an essential authentic standard for spiking experiments to determine purge factors. The patent demonstrates a spike-and-purge study where the mononitro impurity was tracked through the deprotection step, showing a 4.7× purge factor (56 ppm spiked reduced to 12 ppm detected in final product) [4]. This quantitative data enables process development scientists to establish control strategies for nitro-related impurities and demonstrate to regulators that the manufacturing process adequately purges genotoxic or otherwise concerning intermediates.

Quality Control Batch Release Testing of Commercial Varenicline Tartrate API

QC laboratories can directly deploy this certified reference standard for batch release testing using the validated HPLC or LC-MS methods described in the patent literature. The compound's availability with traceability to USP/EP pharmacopeial standards ensures audit-readiness during FDA pre-approval inspections. With a documented 3-year shelf life under refrigerated storage (2-8°C), procurement of pre-qualified 25 mg aliquots supports routine QC testing without the overhead of reference standard qualification, an important consideration for generic pharmaceutical manufacturers operating on compressed timelines [5].

Quote Request

Request a Quote for 7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.